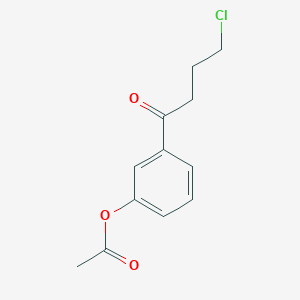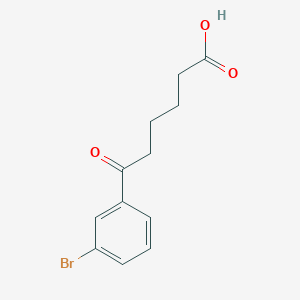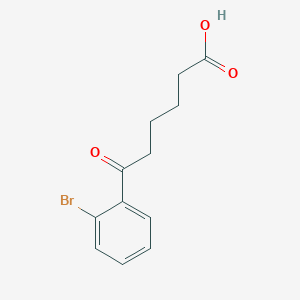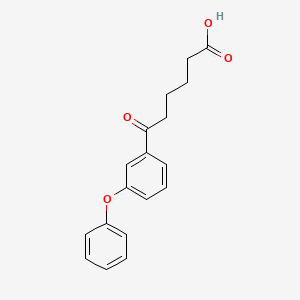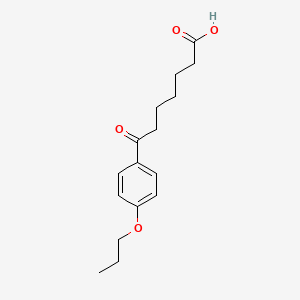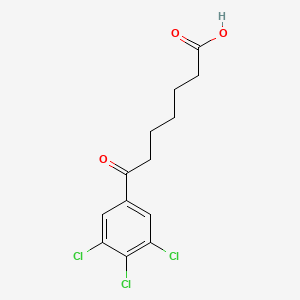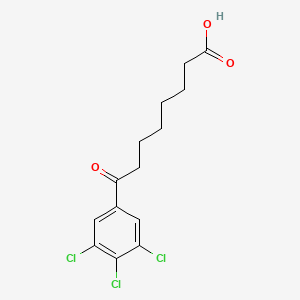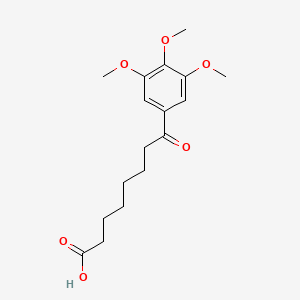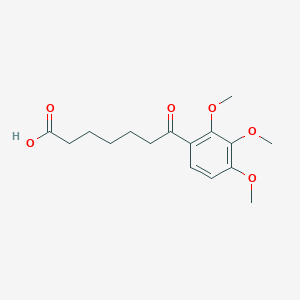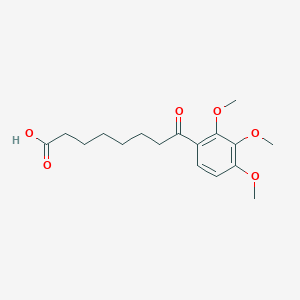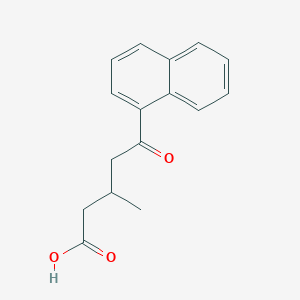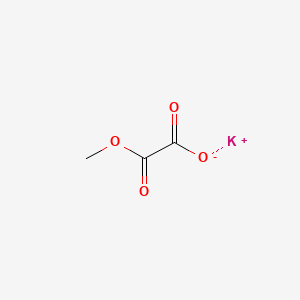
Methylkaliumoxalat
Übersicht
Beschreibung
Methyl potassium oxalate: is an organic compound with the chemical formula C3H3KO4 It is a potassium salt of methyl oxalate, where the oxalate ion is bonded to a methyl group and a potassium ion
Wissenschaftliche Forschungsanwendungen
Methyl potassium oxalate has several applications in scientific research:
Wirkmechanismus
Target of Action
Methyl potassium oxalate, also known as Potassium 2-methoxy-2-oxoacetate, is a derivative of oxalic acid . Oxalic acid and its salts, including methyl potassium oxalate, are secondary metabolites secreted by fungi, bacteria, and plants .
Mode of Action
It is known that oxalate, the ionized form of oxalic acid, readily forms salts with divalent metals such as calcium . This interaction can affect calcium-sensitive voltage-gated sodium channels, altering intracellular calcium-dependent regulatory mechanisms .
Biochemical Pathways
Oxalate is a metabolic end-product, and its systemic concentrations can vary among individuals . It is involved in various biochemical pathways, including those related to the metabolism of glyoxylate, aromatic amino acids, glyoxal, and vitamin C . Oxalate can also contribute to the formation of kidney stones and has been implicated in the progression of chronic kidney disease .
Pharmacokinetics
The measurement of urinary oxalate is performed on a 24-hour urine collection via high-performance liquid chromatography or colorimetric enzymatic (oxalate oxidase) methods . This suggests that oxalate, and by extension methyl potassium oxalate, is excreted almost entirely by the kidney .
Result of Action
The primary result of the action of methyl potassium oxalate is the formation of insoluble salts with divalent metals, particularly calcium . This can lead to the crystallization of these salts in the renal tubules, contributing to the formation of kidney stones . There is also emerging evidence that increased concentrations of oxalate could be a driver of chronic kidney disease progression .
Action Environment
The action of methyl potassium oxalate can be influenced by various environmental factors. For instance, the presence of divalent metals in the environment can affect the formation of insoluble salts . Additionally, the compound’s action can be influenced by the presence of certain bacteria in the gut, which can degrade oxalates . The compound’s action, efficacy, and stability can also be affected by factors such as pH and temperature.
Biochemische Analyse
Biochemical Properties
Methyl potassium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oxalyl-CoA decarboxylase, which catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and carbon dioxide . This interaction is crucial for the degradation of oxalate and the regulation of its levels within the cell. Additionally, methyl potassium oxalate can interact with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide .
Cellular Effects
Methyl potassium oxalate has notable effects on various types of cells and cellular processes. In renal tubular epithelial cells, exposure to methyl potassium oxalate can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and activation of the NF-κB signaling pathway . This can result in apoptosis and autophagy, affecting cell viability and function. Furthermore, methyl potassium oxalate can influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of methyl potassium oxalate involves several key interactions at the molecular level. It can bind to oxalyl-CoA decarboxylase, facilitating the decarboxylation of oxalyl-CoA . Additionally, methyl potassium oxalate can inhibit or activate specific enzymes involved in oxalate metabolism, such as oxalate oxidase . These interactions can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl potassium oxalate can change over time. The stability and degradation of methyl potassium oxalate are important factors to consider. Studies have shown that methyl potassium oxalate can degrade over time, leading to a decrease in its efficacy . Long-term exposure to methyl potassium oxalate in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function .
Dosage Effects in Animal Models
The effects of methyl potassium oxalate vary with different dosages in animal models. At lower doses, methyl potassium oxalate can induce mild oxidative stress and modulate cellular metabolism . At higher doses, it can lead to significant toxicity, including renal damage and nephrocalcinosis . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Methyl potassium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalyl-CoA decarboxylase and oxalate oxidase, which play crucial roles in the degradation of oxalate . These interactions can affect metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of methyl potassium oxalate within cells and tissues involve specific transporters and binding proteins. One such transporter is OxlT, an oxalate/formate antiporter that facilitates the uptake and release of oxalate in cells . This transporter plays a critical role in the localization and accumulation of methyl potassium oxalate within the cell.
Subcellular Localization
Methyl potassium oxalate is localized within specific subcellular compartments, which can affect its activity and function. Studies have shown that oxalate oxidase, an enzyme that interacts with methyl potassium oxalate, is targeted to the cell wall and plays a role in stress responses . Additionally, oxalyl-CoA decarboxylase, another interacting enzyme, is localized within the cytosol . These localization patterns are essential for understanding the functional roles of methyl potassium oxalate in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl potassium oxalate can be synthesized through the reaction of methyl oxalate with potassium hydroxide . The reaction typically occurs in an aqueous medium, where methyl oxalate is dissolved in water and potassium hydroxide is added slowly with stirring. The reaction is exothermic and should be carried out at a controlled temperature, usually around 0–5°C, to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the synthesis of methyl potassium oxalate can be scaled up by using larger reactors and continuous stirring. The reaction mixture is maintained at a low temperature using cooling systems. After the reaction is complete, the product is isolated by filtration and purified through recrystallization. The use of non-toxic solvents like tetrahydrofuran (THF) or acetonitrile can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl potassium oxalate undergoes various chemical reactions, including:
Reduction: It can be reduced to form simpler organic compounds, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions where the oxalate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Substitution: Depending on the nucleophile, different organic compounds can be formed.
Vergleich Mit ähnlichen Verbindungen
Potassium oxalate: Similar in structure but lacks the methyl group.
Methyl sodium oxalate: Similar but with sodium instead of potassium.
Ethyl potassium oxalate: Similar but with an ethyl group instead of a methyl group.
Uniqueness: Methyl potassium oxalate is unique due to the presence of both a methyl group and a potassium ion, which gives it distinct chemical properties and reactivity compared to other oxalates .
Eigenschaften
IUPAC Name |
potassium;2-methoxy-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


